molecular formula C27H28FN5O2 B14104744 2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14104744
M. Wt: 473.5 g/mol
InChI Key: SDTJLJWDGKKAOS-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a pyrazolo[1,5-a]pyrazin-4(5H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the 3,4-dimethylphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the core structure.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and phenyl moieties.

    Reduction: Reduction reactions can target the carbonyl group in the oxopropyl chain.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety is known to interact with dopamine and serotonin receptors, influencing their activity and thereby modulating neurological functions. The fluorophenyl group enhances the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: This compound also features a piperazine ring and a fluorophenyl group, making it structurally similar.

    (3,7-Dichloroquinolin-8-yl) [4-(2-nitrobenzyl)piperazin-1-yl]methanone: Another compound with a piperazine moiety, used in herbicidal applications.

Uniqueness

What sets 2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one apart is its unique combination of functional groups, which confer specific binding properties and reactivity. The presence of both the dimethylphenyl and fluorophenyl groups enhances its interaction with biological targets, making it a valuable compound for medicinal research.

Properties

Molecular Formula

C27H28FN5O2

Molecular Weight

473.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H28FN5O2/c1-19-7-8-21(17-20(19)2)23-18-25-27(35)32(15-16-33(25)29-23)10-9-26(34)31-13-11-30(12-14-31)24-6-4-3-5-22(24)28/h3-8,15-18H,9-14H2,1-2H3

InChI Key

SDTJLJWDGKKAOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5F)C

Origin of Product

United States

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